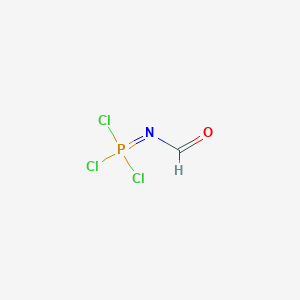

N-Formylphosphorimidic trichloride

Description

Structure

3D Structure

Properties

CAS No. |

63165-04-8 |

|---|---|

Molecular Formula |

CHCl3NOP |

Molecular Weight |

180.35 g/mol |

IUPAC Name |

N-(trichloro-λ5-phosphanylidene)formamide |

InChI |

InChI=1S/CHCl3NOP/c2-7(3,4)5-1-6/h1H |

InChI Key |

QCECDSATVLIDFL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)N=P(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Formylphosphorimidic Trichloride and Its Precursors

Strategies for Establishing the Phosphorus-Nitrogen Bond in Phosphorimidic Frameworks

The creation of the phosphorus-nitrogen double bond (P=N) is a cornerstone in the synthesis of phosphorimidic compounds. Two principal reactions are widely recognized for this transformation: the Kirsanov reaction and the Staudinger reaction.

The Kirsanov reaction provides a direct route to phosphorimidic trichlorides from the corresponding primary amides and phosphorus pentachloride (PCl₅). wikipedia.orgwikipedia.org In the context of N-Formylphosphorimidic trichloride (B1173362), this would involve the reaction of formamide (B127407) with PCl₅. The reaction proceeds through the initial formation of an intermediate adduct, which then eliminates two molecules of hydrogen chloride to yield the desired product.

Reaction Scheme for Kirsanov Reaction: HCONH₂ + 2 PCl₅ → Cl₃P=N-CHO + POCl₃ + 3 HCl

The Staudinger reaction , another powerful method for P=N bond formation, involves the reaction of an organic azide (B81097) with a trivalent phosphorus compound, such as a phosphine (B1218219) or phosphite. wikipedia.orgorganic-chemistry.org To synthesize N-Formylphosphorimidic trichloride via this route, a precursor such as formyl azide would be required to react with phosphorus trichloride (PCl₃). The reaction initially forms a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen to give the iminophosphorane. organic-chemistry.org

Reaction Scheme for Staudinger Reaction: HCO-N₃ + PCl₃ → Cl₃P=N-CHO + N₂

While both methods are viable, the Kirsanov reaction is often more direct for this specific target, as formamide is a readily available starting material.

Introduction of the Formyl Group onto Nitrogen in Organophosphorus Intermediates

The introduction of the formyl group can be conceptualized in two primary ways: either starting with a formyl-containing nitrogen precursor (as in the Kirsanov reaction with formamide) or by formylating a pre-formed phosphorus-nitrogen compound.

The direct use of formamide in the Kirsanov reaction is the most straightforward approach. wikipedia.org Alternatively, one could consider the formylation of a phosphoramidate (B1195095) precursor. For instance, a phosphoramidic dichloride could be formylated using a suitable formylating agent. However, this multi-step approach is generally less efficient than the direct Kirsanov reaction with formamide. The formylation of phosphoramidates has been studied, indicating that such transformations are mechanistically complex and can involve the formation of formyl phosphoramidate-amine adducts. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The successful synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and minimize the formation of by-products.

| Parameter | Condition | Rationale |

| Solvent | Inert, non-polar solvents such as carbon tetrachloride (CCl₄) or chlorinated hydrocarbons. | Prevents side reactions with the solvent and facilitates the removal of gaseous by-products like HCl. |

| Temperature | Initially low temperatures (0-5 °C) during the addition of reactants, followed by gentle heating. | Controls the initial exothermic reaction and then provides the necessary activation energy for the elimination steps. |

| Stoichiometry | A slight excess of phosphorus pentachloride may be used. | Ensures complete conversion of the formamide. |

| Reaction Time | Monitored by the cessation of HCl evolution. | Indicates the completion of the reaction. |

Careful optimization of these conditions is crucial for achieving high yields and purity of the final product. researchgate.netresearchgate.net

Exploration of Novel Catalytic Approaches for this compound Synthesis

While the Kirsanov reaction is typically performed stoichiometrically, the exploration of catalytic methods for similar transformations is an active area of research. For instance, catalytic approaches for the formation of P-N bonds and for formylation reactions have been developed in other contexts.

Although no specific catalytic method for the direct synthesis of this compound has been reported, the principles of catalysis in organophosphorus chemistry could be applied. For example, Lewis acids could potentially catalyze the reaction between formamide and PCl₅, possibly allowing for milder reaction conditions. However, the high reactivity of PCl₅ and the target molecule presents significant challenges for catalyst stability and selectivity.

Considerations for Scalable Laboratory Synthesis of this compound

Scaling up the synthesis of this compound from the gram to the multi-gram scale requires careful consideration of several factors:

Heat Management: The reaction is exothermic, and efficient heat dissipation is critical to prevent runaway reactions and the formation of degradation products. The use of a jacketed reactor with controlled cooling is advisable.

Reagent Addition: The controlled, slow addition of phosphorus pentachloride to the formamide solution is essential to maintain a manageable reaction rate.

Gas Egress: The reaction produces a significant amount of hydrogen chloride gas, which must be safely vented and neutralized through a scrubbing system.

Purification: On a larger scale, purification by vacuum distillation becomes more practical and efficient for separating the product from non-volatile impurities.

By-product Formation and Purification Techniques in Synthesis

The reaction of formamide with phosphorus pentachloride can lead to several by-products. The primary inorganic by-product is phosphorus oxychloride (POCl₃) , which is formed from the reaction of PCl₅ with the oxygen atom of the formamide. google.comechemi.com Other potential by-products can arise from side reactions, including the formation of Vilsmeier-type reagents if dimethylformamide (a common impurity or solvent) is present. wikipedia.org

Purification Techniques:

The primary method for purifying this compound is vacuum distillation . Due to its likely high boiling point and sensitivity to heat, distillation under reduced pressure is necessary to prevent decomposition.

| Purification Method | Description | Application |

| Vacuum Distillation | Separation of liquids based on boiling point differences at reduced pressure. | The most effective method for separating the volatile this compound from less volatile by-products and unreacted starting materials. |

| Fractional Distillation | A more precise form of distillation for separating liquids with close boiling points. | Can be used to separate the product from phosphorus oxychloride if their boiling points are sufficiently different. |

| Crystallization | Not typically applicable as this compound is expected to be a liquid at room temperature. |

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. twistbioscience.com

Investigations into the Chemical Reactivity and Reaction Mechanisms of N Formylphosphorimidic Trichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in N-formylphosphorimidic trichloride (B1173362) is highly electrophilic, a consequence of being bonded to three highly electronegative chlorine atoms and an imido group. This makes it a prime target for attack by a wide variety of nucleophiles. These reactions typically proceed via a sequential substitution of the chlorine atoms, allowing for the controlled introduction of one, two, or three new functional groups. The specific products formed depend on the stoichiometry and nature of the nucleophile used.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The reaction of N-formylphosphorimidic trichloride with oxygen-containing nucleophiles such as alcohols (R-OH) and phenols (Ar-OH) leads to the formation of N-formylphosphorimidic esters. The reaction proceeds through the stepwise displacement of chloride ions by the corresponding alkoxide or phenoxide groups. The number of chlorine atoms substituted depends on the reaction conditions and the molar equivalents of the alcohol or phenol (B47542) used. For instance, reacting with one equivalent of an alcohol will yield a phosphoramidochloridate, while using three equivalents can lead to a fully substituted phosphoramidate (B1195095). youtube.com

| Reactant (Equivalents) | General Product Structure | Product Class |

| 1 x R-OH | Cl₂(RO)P=N-CHO | N-Formyl-alkoxyphosphorimidic dichloride |

| 2 x R-OH | Cl(RO)₂P=N-CHO | N-Formyl-dialkoxyphosphorimidic chloride |

| 3 x R-OH | (RO)₃P=N-CHO | Trialkyl N-formylphosphorimidate |

Table 1: Illustrative products from the reaction of this compound with alcohols.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Amides)

Primary and secondary amines readily react with this compound, displacing the chlorine atoms to form stable phosphorus-nitrogen (P-N) bonds. youtube.com This type of reaction is a fundamental route to synthesizing phosphoramidates. youtube.com The reaction with one equivalent of a secondary amine (R₂NH) yields an N-formyl phosphorodiamidic chloride. Subsequent reactions with additional amine can replace the remaining chlorine atoms, ultimately forming a fully substituted phosphonic triamide derivative. The reaction typically requires a base to neutralize the hydrogen chloride (HCl) gas that is liberated. youtube.com

| Reactant (Equivalents) | General Product Structure | Product Class |

| 1 x R₂NH | Cl₂(R₂N)P=N-CHO | N-Formyl-N',N'-dialkylphosphorodiamidic dichloride |

| 2 x R₂NH | Cl(R₂N)₂P=N-CHO | N-Formyl-N',N',N'',N''-tetraalkylphosphorodiamidic chloride |

| 3 x R₂NH | (R₂N)₃P=N-CHO | Hexaalkyl-N-formylphosphoric triamide |

Table 2: Expected products from the reaction of this compound with secondary amines.

Reactions with Carbon-Containing Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)

Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react vigorously with the P-Cl bonds of this compound. These reactions would result in the formation of highly coveted phosphorus-carbon (P-C) bonds, a key step in the synthesis of phosphine (B1218219) oxides and related compounds after hydrolysis. The substitution of one, two, or all three chlorine atoms with alkyl or aryl groups would lead to the formation of N-formylphosphonimidic dichlorides, N-formylphosphinimidic chlorides, and N-formylphosphine imides, respectively. The high reactivity of these organometallic reagents necessitates careful control of reaction conditions, such as low temperatures, to achieve selective substitution.

| Reactant (Equivalents) | General Product Structure | Product Class |

| 1 x R-Li | Cl₂(R)P=N-CHO | N-Formyl-P-alkyl/aryl-phosphonimidic dichloride |

| 2 x R-Li | Cl(R)₂P=N-CHO | N-Formyl-P,P-dialkyl/aryl-phosphinimidic chloride |

| 3 x R-Li | (R)₃P=N-CHO | N-Formyl-P,P,P-trialkyl/aryl-phosphine imide |

Table 3: Postulated products from the reaction of this compound with organolithium reagents.

Reactivity of the N-Formyl Group

The N-formyl group (-N-CHO) introduces a second reactive center to the molecule, behaving as an amide. This functionality can undergo its own set of characteristic reactions, largely independent of the substitutions occurring at the phosphorus center.

Hydrolysis and Solvolysis Pathways

This compound is highly susceptible to hydrolysis. The P-Cl bonds are expected to react rapidly with water, even atmospheric moisture, to produce phosphoric acid derivatives and hydrochloric acid. The N-formyl group, being an amide linkage, is more resistant to hydrolysis but can be cleaved under more forcing conditions, such as prolonged heating in acidic or basic aqueous solutions. This would result in the removal of the formyl group, yielding the corresponding phosphoramidate or its hydrolysis products.

Reduction and Oxidation Reactions of the Formyl Moiety

The formyl group can be chemically transformed through reduction or oxidation, offering pathways to further functionalize the molecule.

Reduction: The carbonyl of the formyl group can be reduced. For example, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the formyl group to a methyl group. mdpi.com This transformation would convert this compound into N-methylphosphorimidic trichloride (Cl₃P=N-CH₃), providing a route to N-alkylated phosphorus compounds.

Oxidation: The oxidation of the formyl group in this specific context is less straightforward. While formyl groups can sometimes be oxidized to carboxylic acids, the strong oxidizing agents typically required for this transformation may also react with other parts of the molecule, potentially leading to decomposition or complex product mixtures. The presence of the electron-withdrawing phosphorimidic group may also influence the reactivity of the formyl proton.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the chemical compound "this compound." Searches for its reactivity, including halogen exchange reactions, cycloaddition, and rearrangement reactions, as well as any associated mechanistic studies, did not yield any relevant results.

This lack of available data prevents the generation of the requested article. It is possible that "this compound" is a compound that has not been extensively studied or that research on its properties and reactions has not been published in publicly accessible literature. Therefore, the detailed sections and subsections on its chemical reactivity and reaction mechanisms as outlined in the request cannot be addressed.

Derivatization and Analog Synthesis of the N Formylphosphorimidic Trichloride Framework

Synthesis of Substituted N-Formylphosphorimidic Esters

The reaction of N-Formylphosphorimidic trichloride (B1173362) with alcohols or phenols provides a direct route to the corresponding N-formylphosphorimidic esters. The stepwise substitution of the chlorine atoms can be controlled by stoichiometric amounts of the alcohol and the reaction conditions. Generally, the reaction is carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

The reactivity of the alcohol plays a significant role, with primary alcohols reacting more readily than secondary and tertiary alcohols. For the synthesis of tri-substituted esters, an excess of the alcohol and base is typically employed, and the reaction may require heating to ensure complete substitution. The synthesis of mono- and di-substituted esters can be achieved by carefully controlling the stoichiometry of the reactants at lower temperatures.

For example, the reaction with one equivalent of an alcohol (R-OH) in the presence of one equivalent of a base at low temperature would predominantly yield the mono-substituted product, N-formylphosphorimidic dichloro(ester). Subsequent addition of a different alcohol can lead to mixed esters.

Table 1: Synthesis of N-Formylphosphorimidic Esters This table presents hypothetical data for illustrative purposes.

| Entry | Alcohol/Phenol (B47542) | Stoichiometry (Alcohol:Base) | Product | Proposed Yield (%) |

| 1 | Methanol | 3.3 : 3.0 | Trimethyl N-formylphosphorimidate | 85 |

| 2 | Ethanol | 1.0 : 1.0 | Ethyl N-formylphosphorimidochloridate | 70 |

| 3 | Phenol | 3.3 : 3.0 | Triphenyl N-formylphosphorimidate | 80 |

| 4 | 4-Nitrophenol | 1.0 : 1.0 | (4-Nitrophenyl) N-formylphosphorimidochloridate | 75 |

Formation of N-Formylphosphorimidic Amides and Hydrazides

Analogous to the synthesis of esters, N-formylphosphorimidic amides and hydrazides can be prepared by the reaction of N-Formylphosphorimidic trichloride with primary or secondary amines and hydrazines, respectively. These reactions also typically require a base to scavenge the HCl produced.

The nucleophilicity of the amine or hydrazine (B178648) influences the reaction rate. Generally, two equivalents of the amine are used per P-Cl bond to be substituted, with one equivalent acting as the nucleophile and the second as the base. Alternatively, one equivalent of the amine can be used in the presence of an external tertiary amine base.

The synthesis of N-formylphosphorimidic triamides is achieved by reacting the trichloride with an excess of the amine. The stepwise replacement of chlorine atoms allows for the synthesis of mixed amides by sequential addition of different amines. The reaction with hydrazine or its derivatives can lead to the formation of N-formylphosphorimidic hydrazides, which are useful intermediates for further functionalization.

Table 2: Synthesis of N-Formylphosphorimidic Amides and Hydrazides This table presents hypothetical data for illustrative purposes.

| Entry | Amine/Hydrazine | Stoichiometry (Amine:Base) | Product | Proposed Yield (%) |

| 1 | Aniline | 6.0 : 0 | N,N',N''-Triphenyl-N-formylphosphorimidic triamide | 82 |

| 2 | Diethylamine | 2.0 : 2.0 | N,N-Diethyl-N'-formylphosphorimidic dichloroamide | 78 |

| 3 | Hydrazine hydrate | 1.0 : 2.0 | N-Formylphosphorimidic dichlorohydrazide | 65 |

| 4 | Phenylhydrazine | 3.3 : 3.0 | Tris(2-phenylhydrazin-1-yl) N-formylphosphorimidic trihydrazide | 70 |

Construction of Heterocyclic Systems Incorporating N-Formylphosphorimidic Units

This compound can serve as a building block for the synthesis of various phosphorus-nitrogen heterocycles. Intramolecular cyclization of suitably substituted derivatives of N-formylphosphorimidic acid can lead to the formation of five, six, or seven-membered rings.

For instance, reaction with a bifunctional reagent containing both a hydroxyl and an amino group (e.g., ethanolamine) could lead to the formation of a cyclic phosphoramidate (B1195095). Similarly, reaction with a diamine or a diol could result in the formation of larger heterocyclic rings. The regioselectivity of the cyclization would depend on the relative reactivity of the functional groups and the reaction conditions. These heterocyclic systems are of interest in medicinal chemistry and materials science. mdpi.com

Synthesis of Polymeric or Oligomeric Structures via this compound

The trifunctional nature of this compound makes it a potential monomer for the synthesis of polyphosphazenes and other organophosphorus polymers. Polycondensation with difunctional monomers such as diols, diamines, or diphenols could lead to the formation of cross-linked or linear polymers with a phosphorus-nitrogen backbone. rsc.orgkccollege.ac.inumich.edu

For example, the reaction with a diol like bisphenol A in the presence of a base could yield a polyester (B1180765) with repeating N-formylphosphorimidic units. The properties of the resulting polymer, such as solubility, thermal stability, and flame retardancy, would be influenced by the nature of the organic co-monomer. The living cationic polymerization of related phosphoranimines has been a successful strategy for the controlled synthesis of polyphosphazenes, and similar approaches could potentially be adapted for monomers derived from this compound. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral N-Formylphosphorimidic Derivatives

The phosphorus atom in derivatives of this compound is a stereocenter when it is bonded to four different substituents. This allows for the synthesis of chiral N-formylphosphorimidic derivatives. Stereoselective synthesis can be approached in several ways:

Use of Chiral Nucleophiles: Reaction of this compound with a chiral alcohol, amine, or amino alcohol can lead to the formation of diastereomeric products, which may be separable by chromatography or crystallization.

Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphorus atom, which then directs the stereochemistry of subsequent nucleophilic substitutions. The auxiliary can be removed in a later step to yield the enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral amine or a chiral Lewis acid, could potentially catalyze the enantioselective substitution of the chlorine atoms.

These strategies are crucial for the development of new chiral ligands for catalysis and for the synthesis of single-enantiomer drugs.

Design and Synthesis of Bioisosteres of this compound

The phosphate (B84403) group is a key structural motif in many biologically active molecules, including nucleotides and phospholipids. However, the inherent instability of the phosphate ester bond to hydrolysis can limit the therapeutic potential of phosphate-containing drugs. The N-formylphosphorimidic framework can be considered a bioisostere of the phosphate group.

By modifying the substituents on the phosphorus atom, it is possible to fine-tune the electronic and steric properties of the molecule to mimic the transition state of enzymatic reactions involving phosphates. For example, replacing one or more of the ester linkages with more stable P-C or P-N bonds can lead to non-hydrolyzable phosphate mimics. The N-formyl group itself modulates the electronic properties at the phosphorus center. The synthesis of such bioisosteres from this compound would involve reactions with organometallic reagents (to form P-C bonds) or amines (to form P-N bonds), leading to phosphonimidates or phosphonamidimidates, respectively.

Advanced Spectroscopic and Structural Elucidation Techniques for N Formylphosphorimidic Trichloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N) for Connectivity and Environment Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-Formylphosphorimidic trichloride (B1173362) by providing information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The formyl proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.orgoregonstate.edulibretexts.org The exact chemical shift would be influenced by the electronic effects of the phosphorimidic trichloride moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide key information about the carbon backbone. The carbonyl carbon of the formyl group is expected to have a characteristic chemical shift in the range of 160-185 ppm. pressbooks.pubyoutube.comchemistrysteps.comcompoundchem.comwisc.edu This downfield shift is a hallmark of carbonyl carbons in amides and related functional groups.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. wikipedia.orghuji.ac.il For N-Formylphosphorimidic trichloride, a single resonance is expected in the region characteristic of phosphorimidates. The chemical shift will be sensitive to the nature of the substituents on the phosphorus atom. science-and-fun.detrilinkbiotech.com For comparison, the ³¹P chemical shift of trichlorophosphane is around 219 ppm. spectrabase.com

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, can offer direct insight into the electronic environment of the nitrogen atom. The nitrogen in the P=N-C linkage would exhibit a chemical shift that can help to understand the nature of the phosphorus-nitrogen bond.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 10.0 | Singlet | Formyl proton, deshielded by the carbonyl group. |

| ¹³C | 160 - 185 | Singlet | Carbonyl carbon of the formyl group. |

| ³¹P | Varies | Singlet | Dependent on the specific electronic environment of the phosphorus atom. |

| ¹⁵N | Varies | Singlet | Provides direct information on the nitrogen atom's environment. |

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

Mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for mapping its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C H Cl₃ N O P).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for amides involves the cleavage of the N-CO bond. nih.gov For this compound, this would lead to the formation of distinct fragment ions. Organophosphorus compounds also exhibit predictable fragmentation patterns, often involving the loss of chlorine atoms or other substituents from the phosphorus center. mdpi.comcromlab-instruments.es

Potential Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a formyl cation ([CHO]⁺) at m/z 29 and the [PCl₃N] radical.

Loss of Chlorine: Successive loss of chlorine atoms from the molecular ion, resulting in fragment ions such as [M-Cl]⁺, [M-2Cl]⁺, and [M-3Cl]⁺.

McLafferty Rearrangement: While not possible for the parent compound, derivatives with longer alkyl chains could undergo this characteristic rearrangement.

Table of Expected Fragment Ions:

| m/z | Ion Formula | Description |

| [M]⁺ | [C H Cl₃ N O P]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C H Cl₂ N O P]⁺ | Loss of a chlorine atom |

| [PCl₃N]⁺ | [Cl₃ N P]⁺ | Fragment from N-CO bond cleavage |

| [CHO]⁺ | [C H O]⁺ | Formyl cation |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, is essential for identifying the functional groups present in this compound and analyzing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum is expected to show strong absorption bands corresponding to the characteristic vibrations of the molecule's functional groups. A prominent feature would be the C=O stretching vibration of the formyl group, typically observed in the region of 1650-1750 cm⁻¹. udel.edusapub.org The exact position of this band can provide information about the electronic effects of the phosphorimidic trichloride substituent. The P=N stretching vibration is also a key diagnostic peak, though its position can be more variable. Other expected vibrations include P-Cl stretches and C-H stretching and bending modes. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The P=N and P-Cl bonds are expected to give rise to strong Raman scattering signals. The symmetric vibrations of the PCl₃ group would be particularly Raman active.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1750 |

| P=N | Stretch | 1200 - 1400 |

| P-Cl | Stretch | 400 - 600 |

| C-H | Stretch | 2800 - 3000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is not chiral, derivatives could be synthesized that are. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be crucial for characterizing their enantiomeric properties. mdpi.comnih.govscispace.comrsc.orgresearcher.life CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. This would be essential for determining the absolute configuration and enantiomeric purity of chiral derivatives.

Advanced Electron Microscopy Techniques for Material Characterization (if applicable to derivatives)

Should derivatives of this compound be used to create new materials, such as polymers or nanocomposites, advanced electron microscopy techniques would be vital for their characterization. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study the morphology, particle size, and dispersion of these materials at the micro- and nanoscale.

Computational and Theoretical Investigations of N Formylphosphorimidic Trichloride

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-Formylphosphorimidic trichloride (B1173362). Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be employed to predict its three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a foundational geometric model.

Density Functional Theory (DFT) Studies on Reactivity, Transition States, and Reaction Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of molecules. For N-Formylphosphorimidic trichloride, DFT calculations could predict various reactivity descriptors. These descriptors help in identifying the most likely sites for electrophilic or nucleophilic attack, offering a theoretical basis for its chemical behavior.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solution Behavior

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of every atom in the system over time, governed by a force field.

These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This includes the formation of hydrogen bonds, dipole-dipole interactions, and van der Waals forces. By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated, providing a picture of the local molecular environment. Such simulations are crucial for understanding its solubility, aggregation behavior, and transport properties in solution. MD simulations have been applied to study the liquid state of phosphorus trichloride (PCl3), providing insights into its structural and thermodynamic properties. physchemres.orgphyschemres.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ³¹P, ¹³C, ¹⁵N, ¹H) can be calculated. Comparing these predicted shifts with experimental NMR data would provide strong evidence for the predicted molecular structure in solution. Theoretical studies on analogous compounds have demonstrated the power of combining experimental spectroscopy with computational predictions to confirm molecular conformations. researchgate.net

In Silico Design and Virtual Screening of Novel this compound Analogs

Once a validated computational model for this compound is established, it can be used as a scaffold for the in silico design of new analogs with desired properties. By systematically modifying functional groups, researchers can computationally explore a vast chemical space to identify derivatives with, for example, enhanced reactivity, specific binding affinities, or improved stability.

Virtual screening techniques could then be employed to filter large libraries of these designed analogs against a specific biological target or for a particular material property. This computational approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

Topological Analysis of Electron Density (e.g., AIM, ELF) for Bond Characterization

To gain a deeper understanding of the chemical bonding in this compound, topological analysis of the theoretically calculated electron density can be performed. The Quantum Theory of Atoms in Molecules (AIM) allows for the partitioning of the molecular electron density into atomic basins and the characterization of bond critical points. This analysis provides a rigorous definition of atoms in a molecule and quantifies the nature of the chemical bonds (e.g., covalent vs. ionic).

The Electron Localization Function (ELF) provides a different perspective by mapping the regions of high electron localization, which correspond to core electrons, lone pairs, and covalent bonds. For this compound, ELF analysis would visualize the bonding patterns, particularly the nature of the P-N and P-Cl bonds, and how the formyl group influences the electron distribution across the molecule.

Lack of Publicly Available Data on this compound Applications

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible information regarding the specific applications of the chemical compound this compound.

Despite extensive searches for data on its use in advanced organic synthesis, no detailed research findings, patents, or scholarly articles could be retrieved that specifically describe its utility in the contexts outlined below. The scientific community has not widely documented the application of this particular reagent in the following areas:

Applications of N Formylphosphorimidic Trichloride in Advanced Organic Synthesis

Enabling Reagent in Multicomponent Reactions (MCRs):Multicomponent reactions, where multiple reactants combine in a single step, are an efficient synthetic strategy. However, the use of N-Formylphosphorimidic trichloride (B1173362) as a key enabling reagent in such reactions has not been documented.

The absence of information on N-Formylphosphorimidic trichloride across these varied and significant areas of organic synthesis suggests several possibilities:

The compound may be a theoretical or novel substance with research that has not yet been published.

Its applications may be highly niche and not widely reported.

The research may exist in proprietary or internal industrial documents that are not available to the public.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified applications of this compound at this time. Further research and publication in the field would be required to elaborate on its synthetic utility.

Future Research Directions and Emerging Paradigms in N Formylphosphorimidic Trichloride Chemistry

Exploration of Organometallic Chemistry Involving N-Formylphosphorimidic Trichloride (B1173362) Ligands

The field of organometallic chemistry offers a fertile ground for exploring the potential of N-Formylphosphorimidic trichloride. Iminophosphoranes, the dehalogenated analogues, are known to be versatile ligands for various transition metals, acting as strong σ-donors. researchgate.netsciforum.netresearchgate.net The coordination chemistry of these ligands has led to the development of highly efficient catalysts for a range of organic transformations. acs.orgacs.org

Future research could focus on the synthesis of novel organometallic complexes using this compound or its derivatives as ligands. The formyl group could modulate the donor properties of the nitrogen atom, potentially leading to catalysts with unique selectivity. researchgate.net An initial investigation could involve the reaction of this compound with various metal precursors to synthesize and characterize the resulting complexes.

Table 1: Hypothetical Organometallic Complexes of this compound Derivatives and Potential Catalytic Applications

| Ligand Derivative | Metal Center | Potential Catalytic Application | Supporting Analogy |

| N-Formylphosphorimidic tri(amino) | Palladium(II) | Suzuki-Miyaura Coupling | acs.org |

| N-Formylphosphorimidic tri(aryl) | Nickel(II) | C-C Cross-Coupling | rsc.org |

| Chiral N-Formylphosphorimidic diamide | Iron(II) | Asymmetric Hydrogenation | mdpi.com |

Investigation of Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is another untapped area of research. Studies on related iminophosphoranes have shown that they can be synthesized electrochemically from P(III) phosphines. rsc.orgnih.govresearchgate.netchemrxiv.org This suggests that this compound might also be accessible through electrochemical routes or could itself be a precursor to electroactive species.

Cyclic voltammetry would be a key technique to probe the redox properties of this compound. nih.gov Furthermore, its photochemical reactivity could be explored, for instance, in photochemical C-H functionalization reactions, an area where iminophosphorane ligands have shown promise. nih.gov The formyl group, with its carbonyl chromophore, might also impart unique photochemical properties.

Development of this compound-derived Functional Materials (e.g., Flame Retardants, Polymers)

Phosphorus-nitrogen compounds, particularly polyphosphazenes, are well-established as effective flame retardants. nih.govmdpi.comfaa.gov They function by forming a protective char layer and releasing non-flammable gases upon combustion. mdpi.comd-nb.info The presence of both phosphorus and nitrogen in this compound makes it a highly attractive candidate for the development of new flame-retardant materials.

Future work could involve the polymerization of this compound, or its use as a reactive additive in existing polymer matrices. The thermal stability and flame retardancy of the resulting materials could be evaluated using techniques such as thermogravimetric analysis (TGA) and cone calorimetry.

Table 2: Projected Flame Retardancy Properties of a Hypothetical Polymer Derived from this compound (Poly(N-formylphosphazene))

| Property | Standard Epoxy Resin | Epoxy with 15% Poly(N-formylphosphazene) (Projected) | Supporting Analogy |

| Limiting Oxygen Index (LOI) | 24% | >32% | nih.gov |

| UL-94 Rating | V-1 | V-0 | nih.gov |

| Peak Heat Release Rate (pHRR) | ~1200 kW/m² | <600 kW/m² | nih.gov |

| Total Heat Release (THR) | ~100 MJ/m² | <60 MJ/m² | nih.gov |

Integration of this compound Synthesis and Reactions into Flow Chemistry and Automated Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. nih.gov The synthesis of related iminophosphoranes has been successfully adapted to automated platforms, enabling rapid library synthesis. nih.govd-nb.info

Future endeavors should explore the synthesis of this compound and its subsequent reactions in flow reactors. This could allow for better control over reaction parameters and safer handling of potentially reactive intermediates. The development of an automated synthesis platform for this compound derivatives would accelerate the discovery of new materials and catalysts. nih.gov

Multidisciplinary Research at the Interface of this compound Chemistry and Materials Science

The potential applications of this compound are not limited to a single field. A multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and computational modeling, will be crucial to fully unlock its potential. For instance, the design of new polymers with tailored thermal or optical properties could be guided by computational predictions of their structure-property relationships. mdpi.com The intersection of phosphorus-imide chemistry and materials science has already yielded fascinating results in the context of astrobiology and prebiotic chemistry. mdpi.comdbc.wroc.pl

Sustainable Synthetic Approaches for this compound and its Derivatives

Developing sustainable synthetic methods is a key goal in modern chemistry. Future research on this compound should prioritize the use of environmentally benign reagents and solvents, as well as energy-efficient processes. bohrium.comrsc.orgmdpi.comresearchgate.net For example, exploring mechanochemical or solvent-free reaction conditions for its synthesis could significantly reduce the environmental impact. The development of catalytic routes to this compound and its derivatives would be a major step towards a more sustainable chemical industry.

Q & A

Basic: What are the recommended laboratory synthesis methods for N-Formylphosphorimidic trichloride?

Synthesis typically involves reacting phosphorimidic acid derivatives with formylating agents under anhydrous conditions. A validated approach includes using phosphorus trichloride (PCl₃) in a controlled chlorination step, followed by formylation with formic acid derivatives. For example, analogous syntheses of related compounds (e.g., N-Triflylphosphorimidoyl trichloride) employ stoichiometric reagent ratios in inert atmospheres (argon or nitrogen) to prevent hydrolysis . Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR spectroscopy is recommended to track intermediate formation.

Basic: What safety protocols are critical when handling this compound?

Due to its high reactivity and potential toxicity, strict safety measures are required:

- Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and full-face shields.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (as per phosphorus trichloride safety guidelines) .

- Storage: In sealed, moisture-proof containers under inert gas, away from oxidizers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm molecular structure and purity. For example, ³¹P NMR can identify phosphorous-centered intermediates .

- FTIR: Detects functional groups (e.g., P-Cl stretches at ~500 cm⁻¹ and formyl C=O at ~1700 cm⁻¹).

- X-Ray Crystallography: Resolves crystal structure and stereochemistry, critical for confirming synthetic pathways .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound-mediated reactions?

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or unintended chlorination). Strategies include:

- Temperature Control: Maintaining sub-ambient temperatures (-10°C to 0°C) to suppress side reactions .

- Stoichiometric Adjustments: Incremental addition of PCl₃ to minimize excess reagent interactions.

- Byproduct Analysis: Use GC-MS or HPLC to identify impurities (e.g., phosphorylated byproducts) and refine purification steps .

Advanced: What computational tools can elucidate the mechanistic pathways of this compound in catalysis?

Density Functional Theory (DFT) simulations are effective for mapping reaction energetics. For instance, DFT has been applied to analogous compounds to predict transition states and evaluate nucleophilic attack pathways at the phosphorus center . Molecular dynamics (MD) simulations can further model solvent effects on reaction kinetics.

Advanced: How can researchers address contradictions in reported catalytic efficiencies of this compound?

Discrepancies often stem from variations in experimental setups:

- Reproducibility Checks: Standardize solvent purity (e.g., anhydrous dichloromethane vs. tetrahydrofuran) and moisture levels.

- Catalyst Activation: Pre-activate the compound with Lewis acids (e.g., BCl₃) to enhance reactivity .

- Cross-Validation: Compare results across multiple analytical platforms (e.g., NMR, LC-MS) to confirm catalytic intermediates .

Advanced: What strategies improve scalability of this compound-dependent reactions?

Challenges in scaling include heat dissipation and reagent homogeneity. Solutions include:

- Flow Chemistry: Continuous flow systems enable precise temperature control and reduce batch variability (inspired by plutonium trichloride chlorination scale-up methods) .

- Automated Delivery Systems: Use pressurized inert gas to meter reagents, as demonstrated in boron trichloride delivery systems .

Advanced: How can impurity profiles of this compound be systematically analyzed?

Employ a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.